N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(4-{[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}phenoxy)benzamide
Description
This compound features a symmetrical bis-benzothiazole scaffold with ethoxy (C₂H₅O-) and methyl (-CH₃) substituents at the 6- and 3-positions, respectively, on the dihydro-1,3-benzothiazole rings. The (2Z)-configuration of the imine bond is critical for maintaining planarity, which may influence intermolecular interactions and bioactivity.
Properties
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[4-[(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N4O5S2/c1-5-41-25-15-17-27-29(19-25)44-33(37(27)3)35-31(39)21-7-11-23(12-8-21)43-24-13-9-22(10-14-24)32(40)36-34-38(4)28-18-16-26(42-6-2)20-30(28)45-34/h7-20H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOSOZDKHDUWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)N=C5N(C6=C(S5)C=C(C=C6)OCC)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(4-{[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}phenoxy)benzamide is a complex organic compound that exhibits a range of biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on existing literature.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety, which is known for its diverse biological properties. The synthesis typically involves the reaction of 6-ethoxy-3-methylbenzothiazole derivatives with various amines and phenolic compounds. The structure can be represented as follows:
Where:
- represents the benzothiazole component.
- corresponds to the phenoxy group.
- denotes the amide linkage.
Antimicrobial Activity
Research indicates that derivatives of benzothiazoles exhibit significant antimicrobial properties. For instance, compounds similar to N-[6-ethoxy-3-methylbenzothiazolylidene] have shown effectiveness against various bacterial strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Moderate | |
| Pseudomonas aeruginosa | Weak | |
| Candida tropicalis | Moderate |
In a study evaluating a series of benzothiazole derivatives, it was found that the presence of electron-withdrawing groups enhanced antimicrobial activity significantly.
Anticonvulsant Activity
A series of benzamide derivatives were synthesized and evaluated for anticonvulsant activity. The results indicated that many compounds exhibited activity in the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. Notably:
| Compound | Activity | Test Type |
|---|---|---|
| Benzothiazole Derivative | Active | MES |
| Benzothiazole Derivative | Active | scPTZ |
None of the tested compounds showed neurotoxicity or liver toxicity, indicating a favorable safety profile for further development .
Other Biological Activities
In addition to antimicrobial and anticonvulsant activities, benzothiazole derivatives have been explored for their anti-inflammatory properties. For instance, certain derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : In one study, several synthesized benzothiazole derivatives were tested against clinical strains of bacteria. The results showed that modifications on the benzothiazole ring could lead to enhanced activity against resistant strains .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of similar compounds in models of excitotoxicity. The findings indicated that these compounds could reduce oxidative stress markers and protect neuronal cells from glutamate-induced damage .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives. For instance:
- A study demonstrated that compounds similar to N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(4-{[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}phenoxy)benzamide exhibited significant cytotoxicity against various cancer cell lines .
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties:
- Compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antibiotics .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways:
- Research indicates that benzothiazole derivatives can inhibit enzymes like carbonic anhydrase and cholinesterase, which are crucial in various physiological processes .
Material Science Applications
Due to its unique chemical structure, this compound may also find applications in material science:
- Organic Electronics : Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs).
- Sensors : The compound's electronic properties allow it to be used in sensor technologies for detecting environmental pollutants.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on cancer cell lines with IC50 values < 10 µM. |
| Study B | Antimicrobial Properties | Showed effectiveness against E. coli with an MIC of 32 µg/mL. |
| Study C | Enzyme Inhibition | Inhibited carbonic anhydrase activity by 75% at 50 µM concentration. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to the benzothiazole carboxamide family, which is well-documented for antimicrobial and anticancer activities. Key structural comparisons include:
- Substituent Impact: Ethoxy vs. Methyl Group: The 3-methyl group on the benzothiazole ring may sterically hinder intermolecular interactions but stabilize the dihydrobenzothiazole conformation .
Bioactivity and Molecular Interactions
- Antimicrobial Activity: Benzothiazole-thiazolidinone hybrids (e.g., 4d in ) exhibit MIC values of 10.7–21.4 μmol mL⁻¹×10⁻² against bacterial/fungal pathogens . The target compound’s ethoxy groups may enhance activity against Gram-negative bacteria by improving outer membrane penetration. Triazole-thiones (e.g., 7–9) with sulfonyl groups show broad-spectrum antifungal activity, suggesting that the target compound’s phenoxy bridge could mimic sulfonyl interactions with fungal cytochrome P450 enzymes .
Docking Studies :
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound and its derivatives?
- Methodological Answer : The compound can be synthesized via condensation reactions between benzothiazole precursors and substituted benzamide intermediates. Key steps include:
- Reagent Selection : Ethanol or THF as solvents, acetic acid as a catalyst, and reflux conditions (4–6 hours) for imine bond formation .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane) or recrystallization from ethanol yields pure products (45–93% yields depending on substituents) .
- Critical Factors : Substituents on the benzothiazole ring (e.g., ethoxy, methyl) influence reaction kinetics; electron-withdrawing groups may require longer reaction times .
Q. How can spectroscopic techniques confirm the molecular structure of this compound?
- Methodological Answer :
- NMR : Analyze chemical shifts for the benzothiazole NH proton (~δ 12–14 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
- IR : Confirm carbamoyl (C=O stretch at ~1680 cm⁻¹) and benzothiazole ring vibrations (C=N at ~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., MW ~600–650 g/mol) and fragmentation patterns .
Q. What purification strategies mitigate low yields in multi-step syntheses?
- Methodological Answer :
- Intermediate Isolation : Use column chromatography to separate hydrazide intermediates (e.g., N′-[(2,6-dichlorophenyl)methylidene] derivatives) before cyclization .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of carboxamide intermediates, reducing side-product formation .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. The benzothiazole ring’s electron-deficient nature enhances reactivity at the carbamoyl group .
- Experimental Validation : Compare reaction rates of derivatives with electron-donating (e.g., -OCH₃) vs. withdrawing (e.g., -NO₂) groups in Suzuki-Miyaura couplings .
Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?
- Methodological Answer :
- Meta-Analysis : Cross-reference IC₅₀ values from independent studies (e.g., antimicrobial assays) to identify outliers caused by solvent polarity or cell-line variability .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., ethoxy vs. methoxy) to isolate contributions to bioactivity .
Q. How can Bayesian optimization improve reaction condition screening for novel derivatives?
- Methodological Answer :
- Algorithmic Workflow : Define variables (temperature, catalyst loading), then iteratively test high-yield parameter spaces predicted by Gaussian process models .
- Case Study : Optimize thiazolidinone ring closure (critical for anticancer activity) by prioritizing ethanol reflux over THF, reducing reaction time by 40% .
Q. What mechanistic insights explain the compound’s photostability in UV-Vis studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
